2-(4-Fluorophenyl)-1,3-benzoxazole
Overview
Description
2-(4-Fluorophenyl)-1,3-benzoxazole is a useful research compound. Its molecular formula is C13H8FNO and its molecular weight is 213.21 g/mol. The purity is usually 95%.
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Scientific Research Applications
Applications in Fluorescence and Sensing
- Fluorescent Probes for Sensing pH and Metal Cations : A related compound, 2-(3,5,6-Trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole, demonstrates sensitivity to pH changes and selectivity in metal cations due to its high acidity, making it suitable for fluorescent probes in sensing magnesium and zinc cations (Tanaka et al., 2001).
Biomedical Research
Antibacterial, Antifungal, and Antitumor Activities : Benzoxazole derivatives synthesized from Thymoquinone showed notable antibacterial, antifungal, and antitumor activities. Specifically, a derivative, 2-(4-fluorophenyl)-4-methyl-7-isopropyl-1,3-benzoxazole-5-ol, was identified for its potent antitumor properties (Glamočlija et al., 2018).
Antimicrobial Evaluation : 2-(p-Substituted Phenyl)-5-[(4-substituted piperazin-1-yl)acetamido]-benzoxazoles, including those with fluoro-substituted phenyl rings, exhibited a broad spectrum of antimicrobial activity, suggesting their potential in antimicrobial applications (Arısoy et al., 2014).
Chemical and Physical Studies
Vibrational Spectroscopic Studies : Studies on 5-Nitro-2-(p-fluorophenyl)benzoxazole, a related compound, provided insights into its vibrational frequencies and assignments, which are essential for understanding its chemical properties (Mary et al., 2008).
Photochemical Properties : Research on the photochemistry of various benzoxazole derivatives, including those related to 2-(4-Fluorophenyl)-1,3-benzoxazole, revealed their distinct photochemical properties, which are significant for applications in photophysics and photochemistry (Ohshima et al., 2007).
Molecular Docking and Quantum Mechanical Studies
- Quantum Mechanical Studies for Light Harvesting : A study on aromatic halogen-substituted sulfonamidobenzoxazole compounds, which includes fluorine-substituted derivatives, showed potential in the development of novel inhibitor molecules and applications in light harvesting (Mary et al., 2019).
Anti-Inflammatory Properties
- Novel Anti-Inflammatory Scaffold : 2-(2-Arylphenyl)benzoxazole, a related scaffold, has been identified as a selective ligand for cyclooxygenase-2 (COX-2), suggesting its potential as an anti-inflammatory agent (Seth et al., 2014).
Future Directions
: Hadiza Abdulrahman Lawal, Adamu Uzairu & Sani Uba. “QSAR, molecular docking, design, and pharmacokinetic analysis of 2-(4-fluorophenyl) imidazol-5-ones as anti-breast cancer drug compounds against MCF-7 cell line.” Journal of Bioenergetics and Biomembranes, Volume 52, pages 475–494 (2020). Link : Bajaj, A., et al. (2018). “A brief review of the biological potential of indole derivatives.” Future Journal of Pharmaceutical Sciences, 4(1), 1–11
Properties
IUPAC Name |
2-(4-fluorophenyl)-1,3-benzoxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FNO/c14-10-7-5-9(6-8-10)13-15-11-3-1-2-4-12(11)16-13/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KETHPFOJWJUQFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10387970 | |
Record name | STK360416 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10387970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
397-54-6 | |
Record name | 2-(4-Fluorophenyl)benzoxazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=397-54-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | STK360416 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10387970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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